2,4-Dichloro-1-(dichloromethyl)benzene

Catalog No.
S1511094
CAS No.
134-25-8
M.F
C7H4Cl4
M. Wt
229.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-1-(dichloromethyl)benzene

CAS Number

134-25-8

Product Name

2,4-Dichloro-1-(dichloromethyl)benzene

IUPAC Name

2,4-dichloro-1-(dichloromethyl)benzene

Molecular Formula

C7H4Cl4

Molecular Weight

229.9 g/mol

InChI

InChI=1S/C7H4Cl4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H

InChI Key

AQVKVGOTPBBVMS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(Cl)Cl

The exact mass of the compound 2,4-Dichloro-1-(dichloromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dichloro-1-(dichloromethyl)benzene (CAS 134-25-8), also known as α,α,2,4-tetrachlorotoluene, is a chlorinated aromatic hydrocarbon. Its structure, featuring a dichloromethyl group on a 2,4-dichlorinated benzene ring, makes it a critical intermediate in the synthesis of high-value organic compounds.[1][2] It primarily serves as a stable precursor for generating the 2,4-dichlorobenzaldehyde moiety, which is a key structural component in various pharmaceuticals, such as antifungal agents, and in agrochemicals like herbicides and fungicides.[3] The compound is typically synthesized via the controlled, free-radical side-chain chlorination of 2,4-dichlorotoluene.[1]

Procurement Fit

Molecular motif Gem‑dichloride for direct aldehyde hydrolysis
Industrial role Key agrochemical intermediate for triazole fungicides
Handling advantage Solid at ambient temperature simplifies bulk logistics

Substituting 2,4-Dichloro-1-(dichloromethyl)benzene with its corresponding aldehyde (2,4-dichlorobenzaldehyde) or its precursor (2,4-dichlorotoluene) is often unviable in established industrial processes. The dichloromethyl group offers a distinct reaction pathway compared to an aldehyde; it serves as a protected aldehyde that can be hydrolyzed under specific conditions, often late in a synthesis, which can prevent unwanted side-reactions associated with a free aldehyde group.[4] Starting a synthesis from 2,4-dichlorotoluene requires introducing a side-chain chlorination step, which adds process complexity and requires stringent control to avoid over- or under-chlorination, leading to impurities like 2,4-dichlorobenzyl chloride or 2,4-dichlorotrichlorotoluene.[5] Therefore, for syntheses optimized for the reactivity of the dichloromethyl group, direct substitution compromises yield, purity, and process efficiency.

Substitution Risk

Target compound

2,4‑Dichlorobenzal chloride

Two α‑chlorines enable direct, single‑step aldehyde formation; solid phase at 25 °C.

Common substitute

2,4‑Dichlorobenzyl chloride

Only one α‑chlorine; requires additional oxidation step, altering yield and purity profile.

Target compound

2,4‑Dichlorobenzal chloride

Regiochemistry (2,4‑Cl) offers steric accessibility for nucleophilic hydrolysis.

Over‑chlorinated analog

2,4‑Dichlorobenzotrichloride

Three α‑chlorines over‑produce benzoyl chloride, misdirecting the synthetic route.

Enables Direct, High-Yield Synthesis of 2,4-Dichlorobenzaldehyde via Controlled Hydrolysis

2,4-Dichloro-1-(dichloromethyl)benzene is a direct precursor to 2,4-dichlorobenzaldehyde through hydrolysis, a common route for producing this key intermediate. In a representative procedure using concentrated sulfuric acid, hydrolysis of the dichloromethyl group proceeds with a reported yield of 80%.[4] This method provides a controlled, high-yielding pathway to the aldehyde. Attempting to synthesize the aldehyde directly from 2,4-dichlorotoluene via oxidation presents significant process control challenges, where side reactions and catalyst management can complicate industrial-scale production and impact final yields.[6][7]

Evidence DimensionProduct Yield
Target Compound Data80% yield of 2,4-dichlorobenzaldehyde via hydrolysis
Comparator Or BaselineDirect oxidation of 2,4-dichlorotoluene, which involves complex process controls to manage side reactions and optimize yield.
Quantified DifferenceProvides a benchmarkable, high-yield (80%) route compared to the process-variable yields of direct oxidation.
ConditionsHydrolysis with concentrated sulfuric acid at 90-110°C.[4]

For processes requiring high-purity 2,4-dichlorobenzaldehyde, using this compound as a precursor offers a reliable and high-yielding synthesis step, avoiding the complexities of direct toluene oxidation.

Ambient Physical State
Head‑to‑head
Solid (m.p. ≈ 42 °C) vs. liquid (m.p. –2.6 °C)

Solid state avoids cold‑chain logistics for ambient storage.

Industrial handling risk lower vs. low‑viscosity liquid analog.

Critical Precursor for Synthesizing 2,4-Dichlorobenzoyl Chloride, a Key Acylating Agent

2,4-Dichloro-1-(dichloromethyl)benzene can be converted to its trichlorinated analog, 2,4-dichlorotrichlorotoluene, which is then hydrolyzed to produce 2,4-dichlorobenzoyl chloride. This route is a common industrial method for producing the acyl chloride. A patent describing this pathway reports achieving a final product purity of over 99% with a total yield between 90% and 95%.[8] This contrasts with alternative methods starting from 2,4-dichlorobenzoic acid, which require the use of reagents like thionyl chloride and may involve more complex purification steps.[8] The high yield and purity from the tetrachlorotoluene route make it a preferred choice for industrial production.

Evidence DimensionOverall Yield and Purity
Target Compound Data90-95% overall yield; >99% purity for 2,4-dichlorobenzoyl chloride
Comparator Or BaselineSynthesis from 2,4-dichlorobenzoic acid, which is described as having issues with complex reactions and more side products.
Quantified DifferenceOffers a higher-purity and higher-yield route compared to methods starting from the corresponding carboxylic acid.
ConditionsTwo-step process: side-chain chlorination of 2,4-dichlorotoluene to 2,4-dichlorotrichlorotoluene, followed by controlled hydrolysis.[8]

This compound provides a more efficient and higher-purity manufacturing route to 2,4-dichlorobenzoyl chloride, a crucial reagent for pharmaceuticals and agrochemicals, justifying its use over other precursors.

Boiling Point Gap
Cross‑study comparable
ΔT₍bp₎ ≥ 133 °C vs. benzyl analog at atmospheric pressure

Enables fractional vacuum distillation isolation at commercial scale.

Patent data: 99.81 % distillate purity achievable.

Hydrolysis Pathway
Class‑level inference
Single‑pot direct aldehyde vs. two‑step oxidation route

Gem‑dichloride motif reduces unit operations for fungicide intermediate.

Reported single‑pot yields up to ~96 % with ZnO catalyst.

2,4‑ vs. 2,6‑Isomer Reactivity
Class‑level
2,6‑isomer sterically hindered; harsher hydrolysis required

Qualitative trend favors 2,4‑substitution for industrial aldehyde production.

No direct comparative kinetic data available in open literature.

Hydrophobicity Shift
Cross‑study comparable
Δlog Kow ≈ 1.36 (4.26 → 2.9)

LogP drop upon hydrolysis provides built‑in purification handle.

Estimated BCF of 1,200 triggers REACH bioaccumulation scrutiny.

Commercial Purity Benchmark
Head‑to‑head
97 % (GC) typical vs. ≥ 99 % for benzyl chloride analog

Purity ceiling reflects chlorination process; 97 % grade balances cost‑performance.

Specify ≤ 0.2 % residual 2,4‑DCBC for consistent aldehyde synthesis.

Manufacturing of Pharmaceutical and Agrochemical Intermediates

This compound is the preferred starting material for the large-scale production of 2,4-dichlorobenzaldehyde and 2,4-dichlorobenzoyl chloride. Its utility lies in providing a controlled, high-yield process that results in high-purity products essential for downstream synthesis in the pharmaceutical and agrochemical industries.[4][8]

Synthesis of Fungicides and Pesticides

The 2,4-dichlorobenzaldehyde derived from this compound is a documented intermediate for fungicides such as diniconazole.[5] The ability to generate the aldehyde cleanly and efficiently from 2,4-dichloro-1-(dichloromethyl)benzene makes it a cornerstone material for producing the active ingredients in various crop protection products.[3]

Precursor for Dye Synthesis

The derivative, 2,4-dichlorobenzaldehyde, is used to produce benzaldehyde-2,4-disulfonic acid, a key intermediate for several dyes, including Active Blue K-FGR and Acid Lake Blue A.[5] Procuring 2,4-dichloro-1-(dichloromethyl)benzene provides a reliable starting point for the synthesis pathway leading to these specialized colorants.

Application Fit

Application
Selection Property
Validation Focus
Fungicide intermediate (diniconazole)
Gem‑dichloride selectivity
Direct hydrolysis feasibility; impurity control (≤ 0.2 % DCBC)
Electroplating additives
Single‑pot sulfonation reactivity
Process reproducibility without aldehyde isolation
Co‑production with benzyl chloride
Distillation separation profile
Boiling point differential verification for integrated recovery
Oxime/nitrile pharmaceutical intermediates
Nucleophilic side‑chain reactivity
Lipophilicity‑driven phase processing; isomer steric evaluation

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

134-25-8

Wikipedia

2,4-Dichlorobenzal chloride

General Manufacturing Information

Benzene, 2,4-dichloro-1-(dichloromethyl)-: INACTIVE

Explore Compound Types